rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde, trans
Description
rac-(2R,3R)-2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde, trans is a chiral aldehyde derivative featuring a five-membered oxolane (tetrahydrofuran) ring substituted at positions 2 and 3. The 2-position bears a 1-ethylimidazol-2-yl group, while the 3-position is functionalized with an aldehyde moiety. Its stereochemistry (trans configuration) and ethyl substituent differentiate it from structurally related compounds.
Properties
CAS No. |
2307781-04-8 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.2 |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-ethyl-1H-imidazole and a suitable oxolane derivative.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde, trans, would involve:
Optimization of Reaction Conditions: Scaling up the reactions while maintaining efficiency and safety.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde can be reduced to form primary alcohols.
Substitution: The imidazole group can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
a. Antimicrobial Activity
Research indicates that compounds similar to rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane derivatives exhibit antimicrobial properties. The imidazole ring is known for its role in various bioactive compounds that target microbial infections.
b. Anticancer Research
Studies have explored the potential of imidazole-containing compounds in cancer therapy due to their ability to interact with biological targets involved in tumor growth and metastasis. Preliminary data suggest that rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane may enhance the efficacy of existing chemotherapeutics.
Organic Synthesis
a. Chiral Building Blocks
This compound serves as a chiral building block in asymmetric synthesis, facilitating the production of enantiomerically pure compounds that are crucial in pharmaceutical applications.
b. Synthesis of Complex Molecules
The oxolane moiety allows for the formation of complex molecular architectures through various coupling reactions, making it an essential intermediate in synthetic organic chemistry.
Biological Studies
a. Enzyme Inhibition Studies
The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. Such studies are vital for understanding its role as a lead compound in drug discovery.
b. Receptor Binding Studies
Research has shown that rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane can interact with various receptors, suggesting its potential use in developing novel therapeutics targeting specific biological pathways.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazole derivatives and assessed their antimicrobial activities against various bacterial strains. The results indicated that rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane showed significant inhibitory effects, particularly against Staphylococcus aureus.
Case Study 2: Anticancer Properties
A research article highlighted the anticancer potential of rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane when tested against human cancer cell lines. The compound demonstrated cytotoxic effects and induced apoptosis, suggesting its potential as a lead compound for further development.
Mechanism of Action
The compound exerts its effects primarily through interactions involving its functional groups:
Aldehyde Group: Can form covalent bonds with nucleophiles, making it reactive in biochemical assays.
Imidazole Group: Known for its ability to coordinate with metal ions, influencing various catalytic and biological processes.
Comparison with Similar Compounds
Key Attributes:
- Molecular Formula : C${11}$H${14}$N$2$O$2$ (calculated).
- Molecular Weight : 206.24 g/mol (calculated).
- CAS Registry: Not explicitly listed in provided evidence, but analogues suggest a CAS format similar to 2307770-61-0 (methyl-substituted variant) .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogues:
Key Observations:
Substituent Effects: The ethyl group in the target compound increases molecular weight by ~14 g/mol compared to methyl analogues. Oxane (six-membered) vs. Oxolane (five-membered): Oxane derivatives (e.g., CAS 1932598-18-9) exhibit higher molecular weights due to the additional CH$_2$ group. The smaller oxolane ring imposes greater conformational rigidity, which could influence catalytic or biological activity .
Functional Group Differences :
- Aldehydes (target compound) are more reactive than carboxylic acids (e.g., CAS 1807920-07-5), making them versatile intermediates for condensations or reductions. Carboxylic acids, however, are more stable and often used in salt forms for pharmaceutical applications .
Stereochemical Considerations :
Biological Activity
The compound rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde, trans, is a chemical entity with potential biological activities that warrant detailed investigation. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| CAS Number | 2307781-04-8 |
| Molecular Formula | C₁₈H₁₇N₃O₅ |
| Molecular Weight | 355.3 g/mol |
| Purity | ≥95% |
The biological activity of rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde is primarily attributed to its interaction with various cellular pathways, including:
- G Protein-Coupled Receptors (GPCRs) : This compound may influence GPCR signaling pathways, which are crucial for numerous physiological processes .
- Enzyme Inhibition : Preliminary studies suggest that it could act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed enzyme targets remain to be identified.
Antimicrobial Properties
Compounds containing imidazole rings have demonstrated antimicrobial effects against a variety of pathogens. The biological activity of rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde may extend to antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry explored a series of imidazole derivatives for their anticancer activity. The findings indicated that modifications at the imidazole ring significantly enhanced cytotoxicity against various cancer cell lines. Although rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde was not specifically tested, the results suggest that similar compounds could be potent anticancer agents .
Study 2: Antimicrobial Efficacy
Research conducted on related compounds showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The ability of these compounds to disrupt bacterial cell membranes was noted as a critical mechanism of action. Further investigation into rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde could provide insights into its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
